
(2E)-3-(2-Phenylacetamido)but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(2-Phenylacetamido)but-2-enamide, also known as N-phenylacetyl-L-glutamine or PAL-Gln, is a synthetic compound with potential therapeutic applications. It belongs to the class of N-acyl amino acids, which are derivatives of amino acids and have been shown to have various biological activities. PAL-Gln has been studied for its potential as an anti-inflammatory, antioxidant, and neuroprotective agent.
Wirkmechanismus
The exact mechanism of action of PAL-Gln is not fully understood. However, it has been suggested that its neuroprotective effects may be due to its ability to scavenge free radicals and reduce oxidative stress. PAL-Gln has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
PAL-Gln has been shown to have various biochemical and physiological effects. It has been reported to reduce levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in the brain and other tissues. PAL-Gln has also been shown to increase levels of the antioxidant glutathione (GSH) in the brain, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PAL-Gln in lab experiments is its potential as a neuroprotective agent. It has been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in models of neurodegenerative diseases. However, one limitation of using PAL-Gln is its relatively low potency compared to other compounds with similar activities.
Zukünftige Richtungen
There are several potential future directions for research on PAL-Gln. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Parkinson's and Alzheimer's. Another area of interest is its potential as an anti-inflammatory agent in diseases such as arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of PAL-Gln and to optimize its potency and efficacy.
Synthesemethoden
The synthesis of PAL-Gln involves the reaction of (2E)-3-(2-Phenylacetamido)but-2-enamideyl-L-glutamic acid with thionyl chloride, followed by the addition of ammonia to form the corresponding amide. The reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
PAL-Gln has been studied for its potential therapeutic applications in various fields, including neurodegenerative diseases, cancer, and inflammation. In a study conducted on a mouse model of Parkinson's disease, PAL-Gln was found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Another study showed that PAL-Gln inhibited the growth of breast cancer cells by inducing apoptosis.
Eigenschaften
IUPAC Name |
(E)-3-[(2-phenylacetyl)amino]but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-9(7-11(13)15)14-12(16)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,13,15)(H,14,16)/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFLNHFUTIVCHQ-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N)NC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)N)/NC(=O)CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30858298 |
Source


|
| Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylacetyl beta-aminocrotonamide | |
CAS RN |
1246833-19-1 |
Source


|
| Record name | (2E)-3-(2-Phenylacetamido)but-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30858298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


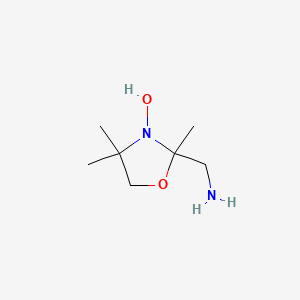
![2-[[(Ethoxycarbonyl)amino]methyl]-2-methyl Doxyl](/img/structure/B565376.png)
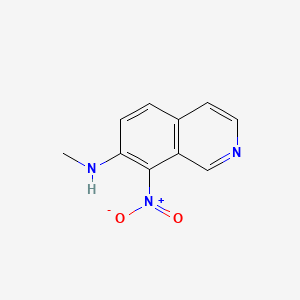
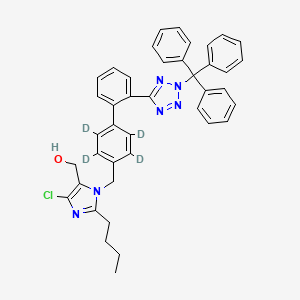

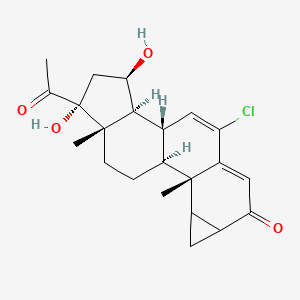
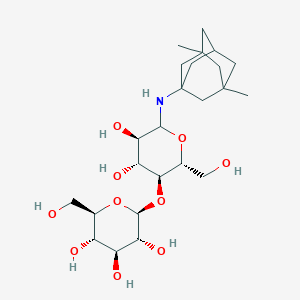




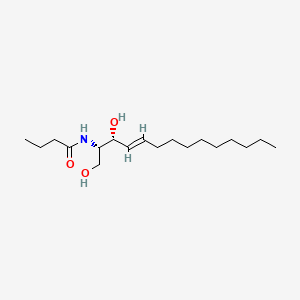
![2,2,6,6-Tetramethyl-4-[(triphenylphosphoranylidene)amino]-1-piperidinyloxy](/img/structure/B565396.png)